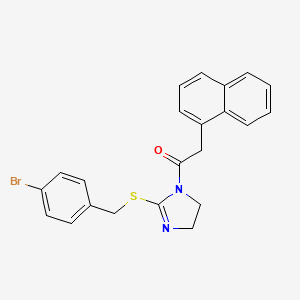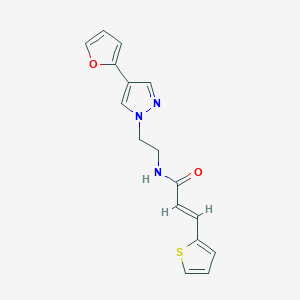
Methyl 2-(5-bromothiophene-2-carbonyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(5-bromothiophene-2-carbonyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate” is a complex organic compound. It contains several functional groups including a bromothiophene, a carbonyl group, an imino group, a benzothiazole, and a carboxylate .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the bromine atom suggests that it could be involved in various reactions as a leaving group. The carbonyl group and the imino group could be sites of nucleophilic attack, and the benzothiazole and thiophene rings could contribute to the compound’s aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a carboxylate group could make the compound acidic, and the presence of the bromine atom could make it relatively heavy and possibly volatile .Applications De Recherche Scientifique
Photochemical Synthesis
One application of related compounds involves the photochemical arylation of halogeno-thiophenes, including methodologies that could be relevant for compounds similar to methyl 2-(5-bromothiophene-2-carbonyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate. For example, the study by D’Auria et al. (1989) explores the photochemical behavior of halogeno-thiophenes leading to the synthesis of 5-arylthiophene-2-carboxylic esters, which could be pertinent in the synthesis of naturally occurring compounds and offers insights into the reactivity of such molecules under photochemical conditions (D’Auria et al., 1989).
Solid Phase Synthesis
Huang and Tang (2003) describe a novel method for the solid phase synthesis of benzothiazoles and thiophene derivatives, which might include or be applicable to compounds like methyl 2-(5-bromothiophene-2-carbonyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate. Their method involves the reaction of resin-bound cyclic malonic acid ester with aryl isothiocyanates and bromine or α-bromoketones, demonstrating an efficient synthesis route that could be relevant for the preparation of various benzothiazole and thiophene derivatives (Huang & Tang, 2003).
Fluorescent and Colorimetric pH Probe
Another interesting application is the development of fluorescent and colorimetric pH probes. Diana et al. (2020) synthesized a benzothiazole derivative that serves as a highly water-soluble fluorescent and colorimetric pH probe, showcasing the versatility of benzothiazole compounds in sensor applications. This study underscores the potential of using similar compounds for developing real-time pH sensors for intracellular imaging (Diana et al., 2020).
Heterocyclic Compound Synthesis
Additionally, research on the synthesis of novel heterocyclic compounds featuring thiophene and benzothiazole units has been conducted. Ismail and Boykin (2011) report on the synthesis of bithiophene-substituted heterocycles, which may encompass strategies applicable to the synthesis of methyl 2-(5-bromothiophene-2-carbonyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate. Their work offers a comprehensive approach to the preparation of complex heterocyclic structures, potentially useful in the design and synthesis of new materials or biologically active compounds (Ismail & Boykin, 2011).
Propriétés
IUPAC Name |
methyl 2-(5-bromothiophene-2-carbonyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S2/c1-18-9-4-3-8(14(20)21-2)7-11(9)23-15(18)17-13(19)10-5-6-12(16)22-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYJQMMRDBKZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-bromothiophene-2-carbonyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B2881051.png)
![2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B2881053.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2881055.png)

![ethyl 1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2881057.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2881062.png)
![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2881063.png)



